2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is a synthetic compound designed and synthesized for its potential biological activity, particularly as a component of novel immunosuppressive agents. [] It belongs to a class of hybrid molecules that incorporate structural elements of both mycophenolic acid (MPA) and thalidomide. This hybrid approach aims to harness the immunosuppressive properties of both parent molecules while potentially mitigating their individual drawbacks.
The primary application of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile identified in the provided literature is its potential use as an immunosuppressive agent. [] In vitro studies suggest that it exhibits a greater ability to reduce pro-inflammatory cytokine levels than its parent compounds, MPA and thalidomide. Furthermore, it demonstrates superior activity in mixed lymphocyte reaction assays compared to MPA. [] These findings indicate its potential for preventing or treating allograft rejection and autoimmune diseases.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: